molecular formula C13H10O2S B072160 2-(Phenylthio)benzoic acid CAS No. 1527-12-4

2-(Phenylthio)benzoic acid

Cat. No. B072160
CAS RN: 1527-12-4
M. Wt: 230.28 g/mol
InChI Key: PMLBXJKQYSENQH-UHFFFAOYSA-N
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Patent
US06291442B1

Procedure details

Anthranilic acid (41.0 g, 300 mmol) is dissolved in 200 mL of water, then 64 mL of HCl is added. The solution is cooled to 0° C. and diazotized with a solution of NaNO2 (22 g, 319 mmol) in 45 mL of water. The diazonium salt solution is stirred at 0° C. for 30 min. and then is kept at 0° C. while it is added dropwise during the course of 2.5 hours to a rapidly stirring, 0° C. solution of thiophenol (34.0 g, 309 mmol) in 300 mL of water containing 60 g (1500 mmol) of NaOH and 3 g of copper powder. Caution is exercised during the addition because of the explosive nature of diazo sulfide which can accumulate during addition. The mixture is stirred at 0° C. for 1 hour, allowed to warm to 25° C. overnight and then heated in a steam bath for 1 hour. The mixture is cooled and the solid is removed by filtration and washed with 200 mL of cold water. The combined filtrates are acidified with concentrated HCl, and the brown precipitate is collected and recrystallized successively with ethanol, ethanol-water (3:2) and benzene-hexane to give 2-carboxydiphenyl sulfide. 2-Carboxydiphenyl sulfide is dissolved in 100 mL of methanol and chilled to 0° C., then poured into a 100 mL of aqueous 0.51 M sodium metaperiodate at 0° C. The mixture is stirred overnight, then the solvent is evaporated. The solid residue is washed with water and recrystallized from ethanol-water to give 2-carboxydiphenyl sulfoxide. Other examples of the synthesis of 2-carboxydiphenyl sulfoxide can be found in the following references: Mayer, F., Chem. Ber. (1909), 42:3047; Weedon, et al., Am. Chem. J. (1905), 33:392-402; Brannigan, et al., J Med. Chem. (1976), 19:798; Livant, Martin, J. Am. Chem. Soc. (1977), 99:5761; Brown, et al., J. Chem. Soc. Perkin Trans. I(1972), 2842; Dhareshwar, Hosangadi, Indian J. Chem. Sec. B (1978), 16:143.
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
34 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 g
Type
catalyst
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazo sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
45 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)N.Cl.N([O-])=O.[Na+].[C:16]1([SH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[Na+]>O.[Cu]>[CH:19]1[CH:20]=[CH:21][C:16]([S:22][C:3]2[C:2]([C:1]([OH:10])=[O:9])=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:17][CH:18]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
34 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Six
Name
diazo sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 0° C. while it
ADDITION
Type
ADDITION
Details
is added dropwise during the course of 2.5 hours to
Duration
2.5 h
ADDITION
Type
ADDITION
Details
can accumulate during addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated in a steam bath for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solid is removed by filtration
WASH
Type
WASH
Details
washed with 200 mL of cold water
CUSTOM
Type
CUSTOM
Details
the brown precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized successively with ethanol, ethanol-water (3:2) and benzene-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.